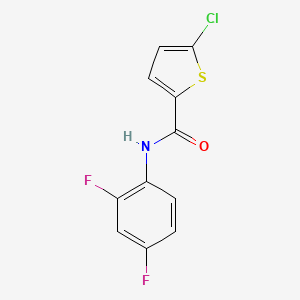

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

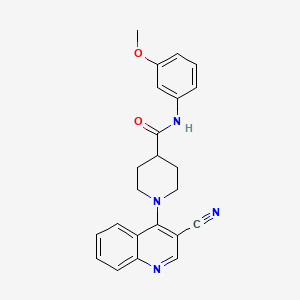

“5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C11H7F2NOS . It is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring attached to a carboxamide group and a 2,4-difluorophenyl group . The presence of these functional groups may influence the compound’s reactivity and physical properties.Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 237.8±35.0 °C and a predicted density of 1.439±0.06 g/cm3 . Its pKa is predicted to be 10.54±0.70 .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

5-Chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide is a derivative of thiophene-2-carboxamide, which has been used in the synthesis of new thiophene derivatives with potential anticancer activity. These derivatives exhibit good inhibitory activity against various cell lines, especially those containing thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021).

Antimicrobial Activity

Thiophene-based compounds, including those related to this compound, have shown promising antipathogenic activities. A study on thiourea derivatives with similar structures demonstrated significant antimicrobial effects against Pseudomonas aeruginosa and Staphylococcus aureus strains, indicating their potential in developing novel anti-microbial agents (Limban, Marutescu, & Chifiriuc, 2011).

Functionalized Thiophene-Based Pyrazole Amides

Thiophene-based amide derivatives, similar to this compound, have been synthesized and analyzed for their structural and physical properties. These compounds exhibit nonlinear optical (NLO) properties and have been studied for their chemical reactivity and stability, contributing to the field of organic electronics and photonics (Kanwal et al., 2022).

Luminescence Sensing and Pesticide Removal

Thiophene-based metal-organic frameworks (MOFs) show efficient luminescent sensory properties, highly selective and sensitive to environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde. These frameworks are valuable in detecting and removing environmental pollutants, demonstrating the applicability of thiophene derivatives in environmental science (Zhao et al., 2017).

Synthesis of Functionalized Molecular Switches

Dithienylcyclopentene compounds, related to the thiophene class, have been synthesized for light-induced switching processes. These compounds are potential candidates for developing optical molecular switches, which are crucial in molecular electronics and photonics (Lucas et al., 2003).

Safety and Hazards

The compound is classified under the GHS07 hazard class, with the signal word "Warning" . It is associated with hazard statement H319, which indicates that it causes serious eye irritation . Precautionary measures include avoiding eye contact and seeking medical attention if eye irritation persists .

Orientations Futures

While specific future directions for “5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide” are not available in the retrieved data, research into thiophene derivatives is ongoing due to their potential biological activities . They are being explored for their potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents .

Mécanisme D'action

Target of Action

Similar compounds have been found to targetFactor Xa (FXa) , a coagulation enzyme . FXa plays a central role in the blood coagulation cascade, making it a promising target for anticoagulant therapy .

Mode of Action

Related compounds have been found to inhibit fxa, leading to a decrease in the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .

Biochemical Pathways

Compounds that inhibit fxa, like this one, can affect theblood coagulation cascade . By inhibiting FXa, these compounds can decrease the amplified generation of thrombin, thus reducing thrombin-mediated activation of coagulation and platelets .

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability .

Result of Action

Compounds that inhibit fxa can produce antithrombotic effects by decreasing the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .

Analyse Biochimique

Biochemical Properties

It is known that many compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, potentially leading to changes in cellular function .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of different dosages of 5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide in animal models have not been extensively studied. Similar compounds have been shown to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been found to interact with various transporters or binding proteins, potentially influencing their localization or accumulation .

Subcellular Localization

Similar compounds have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF2NOS/c12-10-4-3-9(17-10)11(16)15-8-2-1-6(13)5-7(8)14/h1-5H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUMHVJKJXAHBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde](/img/structure/B2879248.png)

![N-(4-chlorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2879251.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2879252.png)

![5-Bromo-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2879260.png)

![N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2879262.png)

![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2879263.png)

![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2879264.png)

![ethyl 2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2879267.png)

![6-hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one](/img/structure/B2879271.png)